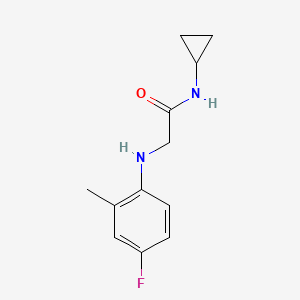

n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide

Description

N-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide is a synthetic acetamide derivative featuring a cyclopropylamine moiety and a substituted aniline group. These compounds are typically synthesized via multicomponent reactions (MCRs) or nucleophilic substitutions, as seen in patents and research articles . Key applications include pharmaceutical intermediates, enzyme inhibitors, or bioactive agents, though specific biological data for this compound remain uncharacterized in the available literature.

Properties

Molecular Formula |

C12H15FN2O |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

N-cyclopropyl-2-(4-fluoro-2-methylanilino)acetamide |

InChI |

InChI=1S/C12H15FN2O/c1-8-6-9(13)2-5-11(8)14-7-12(16)15-10-3-4-10/h2,5-6,10,14H,3-4,7H2,1H3,(H,15,16) |

InChI Key |

HFWLELIPHOPDED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NCC(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide typically involves the reaction of cyclopropylamine with 4-fluoro-2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures and often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, altering the compound’s properties.

Scientific Research Applications

n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclopropyl-2-(2-Fluoro-5-Boronate-Phenoxy)Acetamide (EP 2 903 618 B1)

- Structure: Contains a phenoxy group with a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position and fluorine at the 2-position.

- Synthesis: Prepared via nucleophilic substitution between 2-chloro-N-cyclopropylacetamide and 5-bromo-2-fluorophenol in acetone, yielding 55.3% after chromatography .

- Key Features : The boronate ester enhances utility in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis.

N-Cyclopropyl-2-{[4-(Trifluoromethoxy)Phenyl]Amino}Acetamide

N-Cyclopropyl-2-(1H-Indol-1-yl)Acetamide (Y043-2713)

Key Observations:

- Synthetic Efficiency : Yields vary significantly (55–81%) based on substituent reactivity and purification challenges. Cyclohexyl derivatives (81% yield) may benefit from stable intermediates in MCRs , while boronate-containing compounds require stringent chromatographic conditions .

- Lipophilicity : Fluorinated and trifluoromethoxy groups increase logP, favoring membrane permeability but reducing solubility. Indole derivatives (logP = 2.12) balance lipophilicity and solubility .

- Thermal Stability : Melting points (e.g., 150–152°C for [1]) correlate with crystalline packing efficiency, influenced by bulky substituents like cyclohexyl.

Functional Group Impact on Bioactivity (Inferred)

- Fluorine/Trifluoromethoxy Groups : Enhance metabolic stability and target binding via hydrophobic and electrostatic interactions .

- Boronate Esters : Serve as synthetic handles for further functionalization, expanding utility in drug discovery .

- Indole Moieties : May interact with serotonin or kinase receptors, common in CNS-active compounds .

Biological Activity

n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₅F₁N₃O₂

- CAS Number : 1095519-92-8

- Molar Mass : 185.23 g/mol

The compound is believed to exert its biological effects primarily through interaction with specific receptors or enzymes in the body. Research indicates that it may act as an antagonist or agonist at various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in modulating mood and behavior.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of cyclopropyl amides. n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide has shown efficacy against several cancer cell lines, including:

- Breast Cancer : Exhibited significant cytotoxicity in MCF-7 and MDA-MB-231 cell lines.

- Lung Cancer : Demonstrated growth inhibition in A549 cell lines.

A study indicated that compounds with similar structures could inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression .

2. Neuropharmacological Effects

The compound has been evaluated for its effects on the central nervous system (CNS). It has shown promise in modulating serotonin pathways, which are implicated in mood regulation and anxiety disorders. In animal models, it demonstrated:

- Antidepressant-like Activity : Reduced depressive behaviors in forced swim tests.

- Anxiolytic Effects : Decreased anxiety-like behaviors in elevated plus maze tests.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, n-Cyclopropyl-2-((4-fluoro-2-methylphenyl)amino)acetamide was tested against a panel of cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest at G2/M phase |

| MDA-MB-231 | 12 | Inhibition of proliferation |

Case Study 2: Neuropharmacological Evaluation

A pharmacological study assessed the effects of the compound on behavioral models of depression and anxiety. The findings included:

| Test Model | Effect Observed | Dose (mg/kg) |

|---|---|---|

| Forced Swim Test | Reduced immobility | 5 |

| Elevated Plus Maze | Increased open arm time | 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.